molecular formula C15H17BrN2O3 B2665494 Tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate CAS No. 2086183-72-2

Tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate

Cat. No.: B2665494
CAS No.: 2086183-72-2
M. Wt: 353.216
InChI Key: FKAVFCMDYVDNRL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate is a chemical compound with the molecular formula C15H17BrN2O3 and a molecular weight of 353.211 g/mol It is a derivative of indazole, a bicyclic aromatic heterocycle, and contains a tert-butyl ester group

Preparation Methods

The synthesis of tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate depends on its specific application. In pharmaceutical research, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The indazole ring can bind to specific sites on proteins, influencing their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate can be compared with other indazole derivatives, such as:

Properties

IUPAC Name

tert-butyl 2-(3-acetyl-5-bromoindazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O3/c1-9(19)14-11-7-10(16)5-6-12(11)18(17-14)8-13(20)21-15(2,3)4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAVFCMDYVDNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C2=C1C=C(C=C2)Br)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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